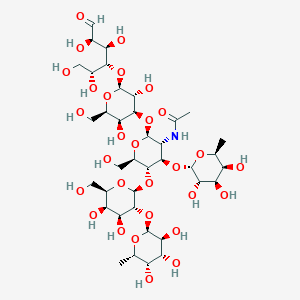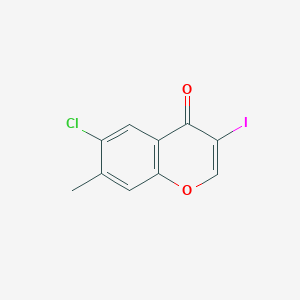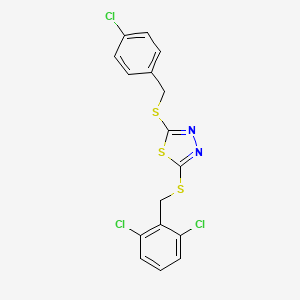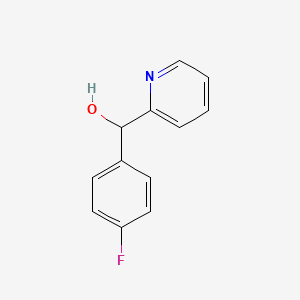
Lewis Y hexasaccharide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lewis Y hexasaccharide is a complex carbohydrate molecule that belongs to the Lewis blood group oligosaccharides family. These oligosaccharides are ceramide-containing glycosphingolipids found on the exterior of healthy and disease-derived cells. This compound is particularly notable for its role as a tumor marker and is being explored as a potential cancer vaccine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lewis Y hexasaccharide involves the assembly of monosaccharide building blocks. Automated solid-phase oligosaccharide synthesis is a common method used to prepare this compound. This method allows for the rapid assembly of defined oligosaccharides using a set of monosaccharide building blocks . The process typically involves the sequential addition of monosaccharides to a growing chain, with each step being carefully controlled to ensure the correct structure is formed.
Industrial Production Methods: Industrial production of this compound is still in the research and development phase. the use of automated synthesizers has made it possible to produce this compound on a larger scale. These synthesizers can be operated by non-specialists, making the production process more accessible and efficient .
化学反応の分析
Types of Reactions: Lewis Y hexasaccharide can undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
Lewis Y hexasaccharide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying carbohydrate synthesis and reactions. In biology, it plays a crucial role in cell adhesion and signaling processes. In medicine, this compound is being explored as a potential cancer vaccine due to its role as a tumor marker . Additionally, it has applications in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of Lewis Y hexasaccharide involves its interaction with selectin ligands on the surface of cells. This interaction mediates adhesion between tumor cells and the endothelium, facilitating the spread of cancer cells . The molecular targets and pathways involved in this process include various cell surface receptors and signaling molecules that regulate cell adhesion and migration.
類似化合物との比較
Similar compounds include Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis A . These compounds share structural similarities but differ in their specific monosaccharide components and linkages. Lewis Y hexasaccharide is unique in its specific structure and its role as a tumor marker, making it a valuable target for cancer research and therapeutic development .
特性
CAS番号 |
62469-99-2 |
|---|---|
分子式 |
C38H65NO29 |
分子量 |
999.9 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)66-31-17(39-11(3)45)34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)63-16(8-44)30(31)65-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1 |
InChIキー |
SGJFQKVFOUQOTE-URTONSIPSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)


![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)
